molecular formula C21H11FN2O3S B2616802 7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one CAS No. 315679-75-5

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one

Cat. No.: B2616802
CAS No.: 315679-75-5
M. Wt: 390.39
InChI Key: FEHCJJHQIHEEPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H11FN2O3S and its molecular weight is 390.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Ionic Liquid-Promoted Synthesis and Antimicrobial Activity : A novel approach involving ionic liquid-promoted synthesis has been reported for the efficient and environmentally friendly preparation of chromone-pyrimidine coupled derivatives. These compounds, including those with a fluoro group on the chromone ring, have shown significant in vitro antimicrobial activity against various pathogens. Additionally, they exhibit good oral drug-like properties and non-toxic nature, suggesting potential as oral drug candidates (Tiwari et al., 2018).

Anticancer Agents : Research into fluorinated coumarin–pyrimidine hybrids has highlighted their potent anticancer activity. Microwave-assisted synthesis has yielded compounds with significant cytotoxicity against human cancer cell lines. Among these, certain compounds have shown comparable or superior potency to standard drugs like Cisplatin. These findings are supported by DNA cleavage studies, which indicate the mechanism by which these compounds inhibit pathogenic growth (Hosamani et al., 2015).

Antimicrobial and Antifungal Activities : The synthesis of 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones has been developed, with certain compounds demonstrating higher antimicrobial activity against Staphylococcus aureus than reference drugs like streptomycin. This research suggests the potential for developing new antimicrobial agents (Vlasov et al., 2018).

Analgesic, Anti-pyretic, and DNA Cleavage Studies : Novel pyrimidine derivatives of the coumarin moiety have been synthesized and evaluated for their in-vivo analgesic and anti-pyretic activities. Some compounds exhibited significant activities comparable with standard drugs. Additionally, DNA cleavage studies indicated the potential mechanism of action for these biological activities (Keri et al., 2010).

Antifibrotic Agents : Synthesis and evaluation of novel pirfenidone analogs, including benzocoumarin-pyrimidine hybrids, have shown potent antifibrotic activity without harmful side effects on liver and kidney functions. These findings open avenues for the development of new antifibrotic therapies (Ismail & Noaman, 2005).

Properties

IUPAC Name

7-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11FN2O3S/c22-14-5-1-12(2-6-14)16-10-28-21-19(16)20(23-11-24-21)26-15-7-3-13-4-8-18(25)27-17(13)9-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHCJJHQIHEEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.